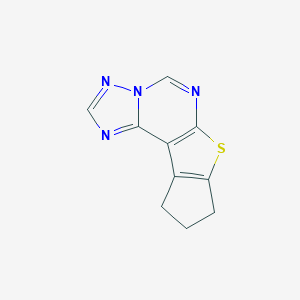![molecular formula C18H17N3O2S2 B292489 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292489.png)
3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as BTP-04, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases. In
Wirkmechanismus
The mechanism of action of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one also modulates the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. The precise mechanism of action of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being investigated, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects
3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to reduce oxidative stress and improve mitochondrial function. These effects make 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one a promising candidate for the development of novel therapeutics for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high yield and purity, which makes it suitable for various assays and experiments. 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also stable under various conditions, making it easy to handle and store. However, one of the limitations of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its low solubility, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one to improve its solubility and potency. Furthermore, the mechanism of action of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one needs to be fully elucidated to develop more effective therapeutics based on this compound.
Conclusion
In conclusion, 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been optimized to achieve high yield and purity, making it suitable for scientific research. 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its therapeutic potential and develop more effective therapeutics based on this compound.
Synthesemethoden
The synthesis of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process, which includes the condensation of 2-oxo-2-phenylethyl mercaptan and 2-aminothiophenol to form the intermediate compound. The intermediate compound is then reacted with 2,3-dichloroquinoxaline to produce the final product, 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been optimized to achieve high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C18H17N3O2S2 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
3-amino-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O2S2/c19-21-17(23)15-12-8-4-5-9-14(12)25-16(15)20-18(21)24-10-13(22)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,19H2 |
InChI-Schlüssel |
HJTYPYNERSVLSH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292406.png)
![3-Ethyl 6-methyl 7-methyl-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292408.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B292417.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B292419.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)
